[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Catalog No.
S6543736
CAS No.
451459-23-7
M.F
C8H8F3NO
M. Wt
191.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

CAS Number

451459-23-7

Product Name

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its molecular formula is C8H8F3NOC_8H_8F_3NO with a molecular weight of approximately 195.15 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it valuable in various chemical and biological applications .

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or ketones.
  • Reduction: It can be reduced to yield different alcohol derivatives.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyridine ring.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol exhibits potential biological activities, including:

  • Anticancer properties: The compound has been studied for its ability to inhibit cancer cell proliferation.
  • Antiviral effects: It shows promise in inhibiting viral replication, making it a candidate for further medicinal research.

The mechanism of action involves interaction with specific molecular targets, where the trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity.

Several synthesis methods have been developed for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol:

  • Trifluoromethylation of Pyridine Derivatives: One common method involves reacting 6-methyl-2-pyridinemethanol with trifluoromethylating agents under controlled conditions.
  • Continuous Flow Processes: For industrial production, continuous flow techniques are employed to ensure consistent quality and scalability, often combined with advanced purification methods such as chromatography .

The compound has diverse applications across various fields:

  • Medicinal Chemistry: Used in developing novel pharmaceutical compounds due to its unique properties.
  • Agrochemicals: Functions as an intermediate in synthesizing insecticides, herbicides, and fungicides.
  • Material Sciences: Investigated for use in developing advanced materials due to its chemical stability and reactivity .

Interaction studies focus on how [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol interacts with biological macromolecules. Its trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to interact with intracellular targets. Studies have shown that it can modulate enzyme activity and influence receptor binding, which is crucial for its biological effects.

Several compounds share structural similarities with [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol. Here are some notable examples:

Compound NameKey Features
TrifluoromethylpyridineShares the trifluoromethyl group but lacks hydroxymethyl functionality.
FluoropyridineContains fluorine atoms but differs in substitution patterns.
PyridinemethanolLacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

The uniqueness of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol lies in its combination of the trifluoromethyl and hydroxymethyl groups, which imparts distinctive chemical and biological properties not found in similar compounds. This makes it particularly versatile for various applications in research and industry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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